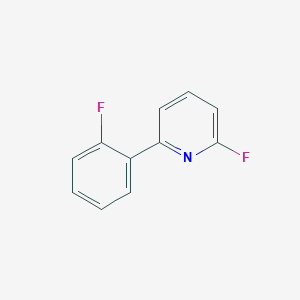
2-Fluoro-6-(2-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(2-fluorophenyl)pyridine is a fluorinated aromatic compound with the molecular formula C11H7F2N and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a pyridine ring and a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2-Fluoro-6-(2-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 2-bromo-6-(2-bromophenyl)pyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired product . Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-fluorophenyl is coupled with 2-fluoropyridine using a palladium catalyst .
Chemical Reactions Analysis
2-Fluoro-6-(2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can undergo coupling reactions such as the Suzuki-Miyaura coupling, forming biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(2-fluorophenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-fluorophenyl)pyridine is largely dependent on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Fluoro-6-(2-fluorophenyl)pyridine can be compared with other fluorinated pyridines and phenylpyridines:
2-Fluoropyridine: Lacks the additional fluorophenyl group, making it less complex and potentially less reactive in certain applications.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, but lacks the fluorophenyl group, resulting in different reactivity and applications.
2-(2-Fluorophenyl)pyridine: Similar structure but with only one fluorine atom on the phenyl ring, leading to different chemical properties and uses.
Properties
CAS No. |
511522-78-4 |
|---|---|
Molecular Formula |
C11H7F2N |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-fluoro-6-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H |
InChI Key |
ZNCARRSQQNCMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


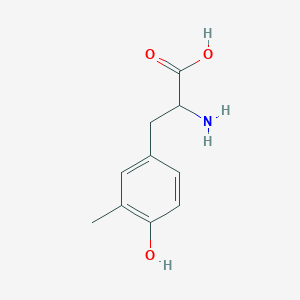
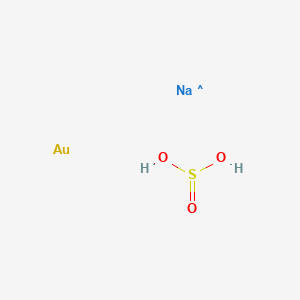
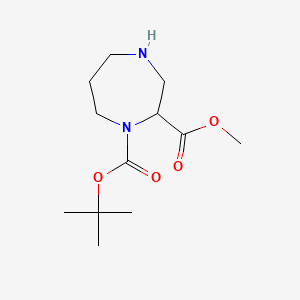
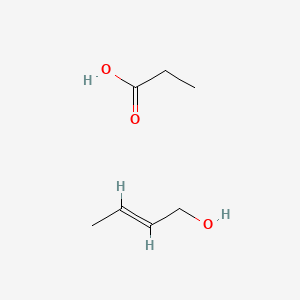
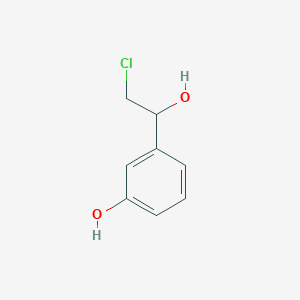
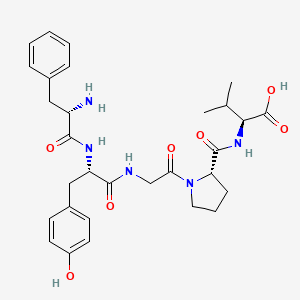
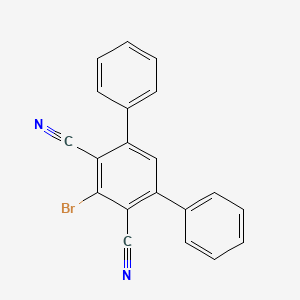
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
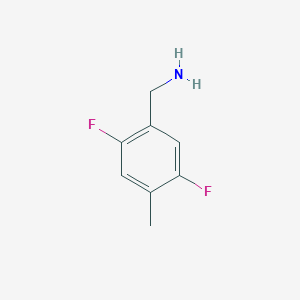
![1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B12333297.png)
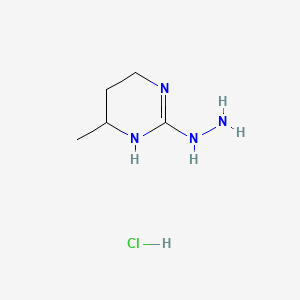

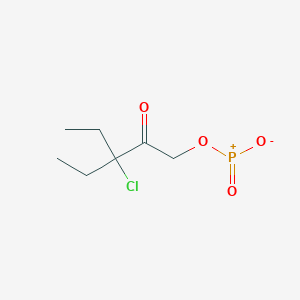
![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
